N-[(4-chloro-2-methylphenoxy)acetyl]-N'-(5-chloro-2-pyridinyl)thiourea N-[(4-chloro-2-methylphenoxy)acetyl]-N'-(5-chloro-2-pyridinyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC0993567
InChI: InChI=1S/C15H13Cl2N3O2S/c1-9-6-10(16)2-4-12(9)22-8-14(21)20-15(23)19-13-5-3-11(17)7-18-13/h2-7H,8H2,1H3,(H2,18,19,20,21,23)
SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=NC=C(C=C2)Cl
Molecular Formula: C15H13Cl2N3O2S
Molecular Weight: 370.3 g/mol

N-[(4-chloro-2-methylphenoxy)acetyl]-N'-(5-chloro-2-pyridinyl)thiourea

CAS No.:

Cat. No.: VC0993567

Molecular Formula: C15H13Cl2N3O2S

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-chloro-2-methylphenoxy)acetyl]-N'-(5-chloro-2-pyridinyl)thiourea -

Specification

Molecular Formula C15H13Cl2N3O2S
Molecular Weight 370.3 g/mol
IUPAC Name 2-(4-chloro-2-methylphenoxy)-N-[(5-chloropyridin-2-yl)carbamothioyl]acetamide
Standard InChI InChI=1S/C15H13Cl2N3O2S/c1-9-6-10(16)2-4-12(9)22-8-14(21)20-15(23)19-13-5-3-11(17)7-18-13/h2-7H,8H2,1H3,(H2,18,19,20,21,23)
Standard InChI Key OUXCSIKILUPUKX-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=NC=C(C=C2)Cl
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=NC=C(C=C2)Cl

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